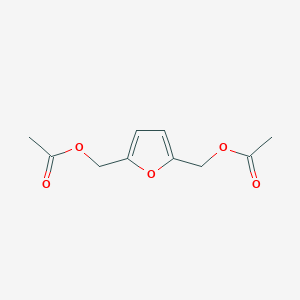

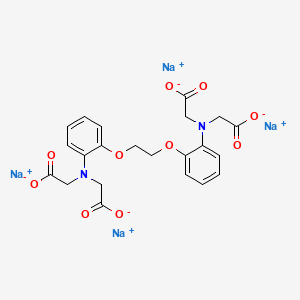

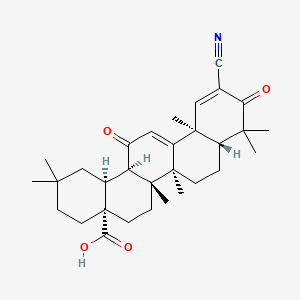

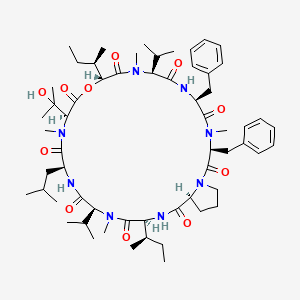

![molecular formula C19H17N5O2S B1667818 2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide CAS No. 910487-58-0](/img/structure/B1667818.png)

2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide

描述

科学研究应用

Application in Molecular Pharmacology

- Specific Scientific Field : Molecular Pharmacology .

- Summary of the Application : BAY60-6583 is used as a selective partial agonist for the A2B adenosine receptor (A2BAR) . It’s involved in the study of the interaction between human Geranylgeranyltransferase Type I and Ras-Related Protein Rap1B .

- Methods of Application or Experimental Procedures : In the study, a new NanoBiT assay was developed to monitor the interaction of human GGTase-I and its substrate Rap1B . Different Rap1B prenylation-deficient mutants (C181G, C181S, and ΔCQLL) were designed and investigated for their interaction with GGTase-I . A specific, peptidomimetic and competitive CAAX inhibitor was used to block the interaction of Rap1B with GGTase-I .

- Results or Outcomes : The Rap1B mutants C181G and C181S still exhibited interaction with human GGTase-I, while mutant ΔCQLL, lacking the entire CAAX motif, showed reduced interaction . Activation of both Gαs-coupled human adenosine receptors, A2A (A2AAR) and A2B (A2BAR), increased the interaction between GGTase-I and Rap1B . This suggests that A2AAR and A2BAR antagonists might be promising candidates for therapeutic intervention for different types of cancer that overexpress Rap1B .

Application in Pancreatic Function

- Specific Scientific Field : Pancreatic Physiology .

- Summary of the Application : BAY60-6583 is used to study the role of adenosine receptors in the pancreas . It’s involved in the regulation of exocrine and endocrine secretions in the pancreas .

- Methods of Application or Experimental Procedures : The A2A adenosine receptor agonist 4-[2-[[6-Amino-9-(N-ethyl-β-D-ribofuranuronamidosyl)-9H-purin-2-yl]amino]ethyl]benzenepropanoic acid (CGS 21680) stimulated HCO3−-rich fluid secretion from the rat pancreas .

- Results or Outcomes : The A2B adenosine receptor agonist BAY60-6583 had a negligible effect on the secretory rate . These results indicate that A2A adenosine receptors may be, at least in part, involved in the exocrine secretion of pancreatic duct cells via acini-to-duct signaling .

Application in Peptide Synthesis

- Specific Scientific Field : Peptide Synthesis .

- Summary of the Application : Symmetric α-amino acid derivatives, such as BAY60-6583, can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked .

- Methods of Application or Experimental Procedures : These derivatives are also synthetic intermediates for the total synthesis of natural products and functional molecules .

- Results or Outcomes : The use of symmetric α-amino acid derivatives in peptide synthesis can lead to the creation of novel peptide structures and functionalities .

Application in Biomedical Research

- Specific Scientific Field : Biomedical Research .

- Summary of the Application : BAY60-6583 is used in the synthesis of amino acid derivatives of fullerene C60, which have promising biomedical applications . These derivatives possess unique physicochemical and biological properties, making them promising candidates for the development of various drugs .

- Methods of Application or Experimental Procedures : Synthetic approaches to fullerene modifications lead to the obtaining of fullerene-containing amino acid and peptide derivatives . These derivatives can be viewed as a potential opportunity to obtain water-soluble forms of fullerene .

- Results or Outcomes : The biological activity and biomedical application of these fullerene derivatives are considered promising. For instance, membrane trophic, antioxidant and photosensitizing properties, as well as antiviral, antimicrobial, neurotrophic and immunogenic activities of these compounds are discussed . The potential of their use in photodynamic antitumor therapy and in targeted drug delivery systems is reported .

Application in Drug Delivery

- Specific Scientific Field : Drug Delivery .

- Summary of the Application : BAY60-6583 is used in the functionalization of mesoporous silica nanoparticles for drug delivery .

- Methods of Application or Experimental Procedures : Mesoporous silica nanoparticles are functionalized with amino groups for drug delivery .

- Results or Outcomes : The functionalized nanoparticles have been used in bioimaging, drug delivery and photodynamic therapy, delivery of anticancer drugs, delivery of proteins by hybrid organosilica nanocapsules and in many other applications .

属性

IUPAC Name |

2-[6-amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c20-7-14-17(12-3-5-13(6-4-12)26-9-11-1-2-11)15(8-21)19(24-18(14)23)27-10-16(22)25/h3-6,11H,1-2,9-10H2,(H2,22,25)(H2,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHZMAZUWOXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)C3=C(C(=NC(=C3C#N)SCC(=O)N)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028169 | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide | |

CAS RN |

910487-58-0 | |

| Record name | 2-[[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]-2-pyridinyl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910487-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY 60-6583 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910487580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl]sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-60-6583 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAT5472LHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。